molecular formula C19H21N3O3 B3910833 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid

4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid

Cat. No. B3910833
M. Wt: 339.4 g/mol
InChI Key: NGPGEDHFOANAAR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid, also known as MPPI, is a chemical compound that has been studied for its potential therapeutic applications. MPPI is a benzamidine derivative that has been shown to have binding affinity for several biological targets, including serotonin receptors and histamine receptors. In

Mechanism of Action

The exact mechanism of action of 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid is not fully understood, but it is thought to interact with several biological targets in the brain and body. This compound has been shown to have binding affinity for serotonin receptors, which are involved in the regulation of mood and anxiety. This compound has also been shown to have binding affinity for histamine receptors, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. This compound has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, in the brain. This compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress. These effects suggest that this compound may have potential therapeutic applications in the treatment of mood and anxiety disorders.

Advantages and Limitations for Lab Experiments

The synthesis of 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid has been optimized for high yield and purity, making it a useful compound for laboratory experiments. This compound has also been shown to have binding affinity for several biological targets, making it a useful tool for investigating the role of these targets in various biological processes. However, the exact mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects on the brain and body.

Future Directions

There are several future directions for research on 4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid. One area of interest is the potential use of this compound as a treatment for mood and anxiety disorders. Further studies are needed to investigate the safety and efficacy of this compound in humans. Another area of interest is the role of this compound in the regulation of sleep and wakefulness. This compound has been shown to have binding affinity for histamine receptors, which are involved in the regulation of sleep. Further studies are needed to investigate the potential use of this compound as a treatment for sleep disorders. Finally, more research is needed to fully elucidate the mechanism of action of this compound and its effects on the brain and body.

Scientific Research Applications

4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have binding affinity for several biological targets, including serotonin receptors and histamine receptors. This has led to investigations into the potential use of this compound as a treatment for conditions such as depression, anxiety, and insomnia.

properties

IUPAC Name

4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(9-7-15)19(23)24/h2-9,14H,10-13H2,1H3,(H,23,24)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPGEDHFOANAAR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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